molecular formula C10H9NO B139070 3-(oxiran-2-yl)-1H-indole CAS No. 129225-30-5

3-(oxiran-2-yl)-1H-indole

Cat. No. B139070
M. Wt: 159.18 g/mol
InChI Key: NHIWCWBJAOXUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(oxiran-2-yl)-1H-indole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound is also known as epoxide-containing indole or oxiranylindole and has a unique structure that makes it an attractive target for synthesis and research.

Mechanism Of Action

The mechanism of action of 3-(oxiran-2-yl)-1H-indole is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. The compound's epoxide group is thought to play a crucial role in its activity, as it can undergo ring-opening reactions with various nucleophiles.

Biochemical And Physiological Effects

Studies have shown that 3-(oxiran-2-yl)-1H-indole has various biochemical and physiological effects, including the inhibition of certain enzymes, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. The compound has also been shown to have low toxicity in vitro, making it a promising candidate for further investigation in vivo.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(oxiran-2-yl)-1H-indole is its unique structure, which makes it an attractive target for synthesis and research. The compound's ability to interact with various biological targets also makes it a promising candidate for the development of new drugs. However, the compound's low solubility in water and other solvents can make it challenging to work with in the lab, and its complex synthesis method can limit its availability.

Future Directions

There are several future directions for the investigation of 3-(oxiran-2-yl)-1H-indole, including the development of new synthetic methods for its preparation, the investigation of its activity against various biological targets, and the exploration of its potential applications in material science. Additionally, the compound's low toxicity and unique structure make it a promising candidate for further investigation in vivo, including preclinical studies and clinical trials.

Scientific Research Applications

The unique structure of 3-(oxiran-2-yl)-1H-indole has led to its investigation in various fields of scientific research. In medicinal chemistry, the compound has shown potential as an anticancer agent, as it induces apoptosis in cancer cells by inhibiting the activity of certain enzymes. In drug discovery, the compound has been investigated as a potential scaffold for the development of new drugs due to its ability to interact with biological targets. In material science, the compound has been used as a building block for the synthesis of new materials with unique properties.

properties

CAS RN

129225-30-5

Product Name

3-(oxiran-2-yl)-1H-indole

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-(oxiran-2-yl)-1H-indole

InChI

InChI=1S/C10H9NO/c1-2-4-9-7(3-1)8(5-11-9)10-6-12-10/h1-5,10-11H,6H2

InChI Key

NHIWCWBJAOXUBB-UHFFFAOYSA-N

SMILES

C1C(O1)C2=CNC3=CC=CC=C32

Canonical SMILES

C1C(O1)C2=CNC3=CC=CC=C32

synonyms

3-indolylethylene oxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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